molecular formula C13H17FN2O2 B14749302 Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate

Cat. No.: B14749302
M. Wt: 252.28 g/mol
InChI Key: JREMPGXODKGFEJ-RYUDHWBXSA-N
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Description

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a piperidine derivative characterized by a benzyl ester group at the 1-position, a trans-configuration amino group at the 3-position, and a fluorine atom at the 4-position. This compound belongs to a class of molecules frequently employed in medicinal chemistry due to the piperidine scaffold's versatility in drug design. The fluorine atom enhances metabolic stability and bioavailability, while the amino group provides a handle for further functionalization or hydrogen bonding in biological targets .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

benzyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H17FN2O2/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2/t11-,12-/m0/s1

InChI Key

JREMPGXODKGFEJ-RYUDHWBXSA-N

Isomeric SMILES

C1CN(C[C@@H]([C@H]1F)N)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group can be introduced through reductive amination or by using amine precursors.

    Benzyl Protection: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate contains multiple reactive sites:

  • Amino group (-NH₂) : Acts as a nucleophile in substitution and coupling reactions.

  • Fluorine atom : Electron-withdrawing, influencing regioselectivity and reaction rates.

  • Carboxylate ester : Prone to hydrolysis or amidation under basic/acidic conditions.

  • Piperidine ring : Enables ring-opening or ring-expansion reactions under specific conditions .

Fluorination Reactions

Fluorination is critical for introducing the fluorine atom at the 4-position. Reactions include:

Reaction Type Reagents/Conditions Outcome Reference
Nucleophilic Substitution DAST (Diethylaminosulfur trifluoride) or DeoxofluorIntroduces fluorine via aziridinium intermediates, maintaining stereochemistry
Electrophilic Fluorination Selectfluor™ or N-fluoropyridinium reagentsFluorination at specific positions, though less common in this context

Amide Formation and Hydrolysis

The carboxylate ester undergoes transformations critical for functionalization:

Reaction Type Reagents/Conditions Outcome Reference
Hydrolysis Aqueous NaOH or HClConverts ester to carboxylic acid, enabling further derivatization
Amidation Amine nucleophiles (e.g., arylamines)Forms bioisosteric amide derivatives for enhanced bioavailability

Ring-Opening and Ring-Expansion

The piperidine ring undergoes transformations under specific catalytic conditions:

Reaction Type Reagents/Conditions Outcome Reference
Enantioselective Ring Opening (salen)Co + Ti(IV) Lewis acids, HF (latent source)Converts aziridines to enantioenriched 3-amino-4-fluoropiperidine derivatives
Pd-Catalyzed Annulation Pd(dba)₂, ligand L1, TFAForms fluorinated piperidine imines via [4 + 2] cycloaddition

Stereochemical Control

The trans-3,4 configuration is achieved through:

  • Kinetic resolution : Aziridine intermediates undergo selective ring-opening to yield trans-diastereomers .

  • Organocatalytic methods : Quinoline-based catalysts enable enantiomerically enriched piperidine derivatives .

Reaction Mechanism Insights

Key mechanistic features include:

  • Chelation effects : Picolinamide-protected intermediates enhance regioselectivity in fluorination .

  • Cooperative catalysis : Dual Lewis acids (e.g., (salen)Co + Ti(IV)) enable efficient stereochemical control .

This compound’s reactivity underscores its versatility in drug discovery and synthetic chemistry, with fluorination and stereochemical control being pivotal to its applications.

Scientific Research Applications

BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly in the development of central nervous system (CNS) agents.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of BENZYL (3S,4S)-3-AMINO-4-FLUOROPIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Molecular Features

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Differences
Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate C₁₃H₁₇FN₂O₂ trans-3-amino, 4-fluoro 252.28 Reference compound
Benzyl 4-aminopiperidine-1-carboxylate C₁₃H₁₈N₂O₂ 4-amino 234.29 Lacks fluorine; simpler substitution
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate C₁₈H₂₃NO₅ 4-(3-ethoxy-3-oxopropyl) 333.38 Ethoxy-oxopropyl chain instead of amino/fluoro
Benzyl 4-hydroxy-4-(3,3,3-trifluoropropyl)piperidine-1-carboxylate C₁₆H₂₀F₃NO₃ 4-hydroxy, 4-(3,3,3-trifluoropropyl) 331.33 Hydroxy and trifluoropropyl groups
Benzyl cis-4-amino-3-fluoropiperidine-1-carboxylate (racemate) C₁₃H₁₇FN₂O₂ cis-4-amino, 3-fluoro 252.28 Stereochemical inversion (cis vs. trans)

Physicochemical and Reactivity Comparisons

  • Fluorine vs. This may influence solubility and interactions with biological targets .
  • Amino Group Positioning: The trans-3-amino group in the target compound likely enhances stereoselective binding compared to the cis-4-amino analog (). Such stereochemical differences can drastically alter pharmacological activity .
  • Bulkier Substituents: Compounds like Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate () exhibit increased steric hindrance due to the ethoxy-oxopropyl chain, which may reduce membrane permeability compared to the smaller amino/fluoro substituents.

Biological Activity

Benzyl trans-3-amino-4-fluoropiperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring with an amino and a fluorine substituent. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17FN2O2, with a molecular weight of approximately 250.29 g/mol. The presence of the fluorine atom and the benzyl group plays a significant role in its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17FN2O2
Molecular Weight250.29 g/mol
Chemical StructureStructure
SolubilityModerate (exact values vary)

Research indicates that compounds similar to this compound can interact with various biological targets, including receptors involved in neurotransmission and cell signaling pathways. The structural modifications, such as the introduction of the fluorine atom, can enhance binding affinity and selectivity towards specific targets.

Case Study 1: Interaction with Calcium Channels

A study focusing on related compounds demonstrated that modifications to the piperidine structure could yield selective inhibitors for T-type calcium channels. These channels are implicated in various physiological processes, including cardiac function and neuronal excitability. The introduction of specific substituents significantly influenced the potency and selectivity of these inhibitors .

Pharmacological Profile

The compound exhibits potential as a selective modulator for certain receptors, which may include:

  • Serotonin Receptors : Compounds with similar structures have shown affinity for serotonin receptors, suggesting potential applications in treating mood disorders.
  • Calcium Channels : As mentioned earlier, structural analogs have been identified as potent T-type calcium channel blockers, which could be relevant for cardiovascular therapies.

Table 2: Summary of Biological Activities

Activity TypeTargetObserved Effect
Calcium Channel InhibitionT-type Calcium ChannelsPotent inhibition observed
Serotonin Receptor Modulation5-HT2A ReceptorPotential antidepressant effects

In Vitro Studies

In vitro studies have demonstrated that this compound and its analogs can exhibit significant biological activity against various cancer cell lines. For instance, compounds derived from similar piperidine frameworks have shown promising results in inhibiting cell viability in ovarian cancer models .

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of benzoylpiperidine derivatives, one compound exhibited an IC50 value of 31.5 µM against OVCAR-3 ovarian cancer cells, indicating substantial efficacy . This suggests that this compound may have similar properties worth exploring.

Metabolic Stability

The metabolic stability of this compound is another critical factor influencing its biological activity. Compounds with high lipophilicity often suffer from rapid metabolism, affecting their therapeutic potential. Research into optimizing metabolic pathways could enhance the efficacy and safety profile of this compound .

Q & A

Q. Basic

  • NMR Spectroscopy :
    • Coupling Constants : Trans-diaxial protons (C3 and C4) exhibit 3JH-H^3J_{\text{H-H}} values >8 Hz.
    • NOESY : Absence of cross-peaks between C3-NH2_2 and C4-F confirms trans orientation.
  • X-ray Diffraction : Definitive proof via crystal structure analysis, refined using SHELX .

How can purification challenges due to the compound’s hydrophobicity be addressed?

Q. Advanced

  • Chromatography : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to improve resolution.
  • Derivatization : Convert the amine to a more polar salt (e.g., hydrochloride) for easier isolation .
  • Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) based on solubility studies .

What strategies detect enantiomeric impurities in chiral synthesis?

Q. Advanced

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with UV detection to separate enantiomers.
  • Polarimetry : Compare specific rotation values against literature data for enantiopure standards.
  • X-ray Anomalous Dispersion : Confirm absolute configuration via crystallography .

How should researchers handle conflicting stability data in long-term storage?

Q. Advanced

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) and monitor via HPLC.
  • Storage Conditions : Store under inert gas (N2_2) at −20°C in amber vials to prevent photodegradation .
  • Periodic Reanalysis : Reassess purity every 6 months using LC-MS .

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